molecular formula C6H9F2N3 B1361027 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1172884-50-2

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1361027
CAS No.: 1172884-50-2
M. Wt: 161.15 g/mol
InChI Key: KRNREOHSDUBUQR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a methyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methyl-1H-pyrazole.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require refluxing to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in neurological pathways, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the amine group.

    1-(2,2-Difluoroethyl)-3-ethyl-1H-pyrazol-5-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both a difluoroethyl group and an amine group on the pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c1-4-2-6(9)11(10-4)3-5(7)8/h2,5H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNREOHSDUBUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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